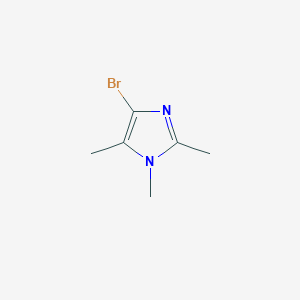

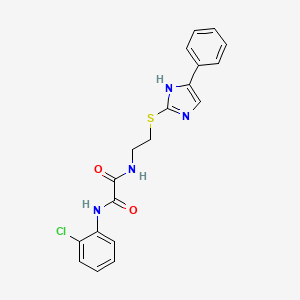

4-Bromo-1,2,5-trimethyl-1H-imidazole

カタログ番号 B2401898

CAS番号:

1036990-53-0

分子量: 189.056

InChIキー: CKKMAWNEIWLYMM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

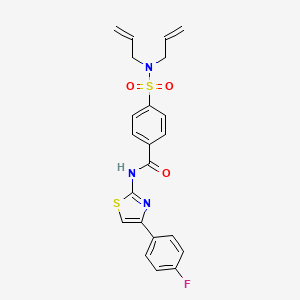

“4-Bromo-1,2,5-trimethyl-1H-imidazole” is a heterocyclic compound that contains an imidazole ring . It is used as an important intermediate for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

The synthesis of imidazoles, including “4-Bromo-1,2,5-trimethyl-1H-imidazole”, has been a topic of recent research . A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “4-Bromo-1,2,5-trimethyl-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure can be viewed using specific software or online databases .Chemical Reactions Analysis

Imidazoles, including “4-Bromo-1,2,5-trimethyl-1H-imidazole”, are key components to functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1,2,5-trimethyl-1H-imidazole” include its molecular weight of 189.05 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals, emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

- The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

- The results of these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Organic & Biomolecular Chemistry

Pharmaceutical Chemistry

Chemical Synthesis

- Imidazole derivatives have been synthesized and evaluated for their antimicrobial potential . For example, 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone has been tested against Staphylococcus aureus and Escherichia coli .

- The methods of application involve the synthesis of the imidazole derivative, followed by testing its antimicrobial activity using standard microbiological techniques .

- The results of these studies have shown that certain imidazole derivatives can exhibit significant antimicrobial activity, providing a potential avenue for the development of new antimicrobial agents .

- Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications . They are utilized in diverse applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, other optical applications, functional materials, and catalysis .

- The methods of application involve the regiocontrolled synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .

- The results of these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- 4-Bromo-1H-imidazole may be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole . It may also be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: N - (4-ethoxyphenyl)-1 H -imidazol-4-amine .

- The methods of application involve the use of 4-Bromo-1H-imidazole in various chemical reactions, including palladium-catalyzed amination .

- The results of these reactions include the successful synthesis of various imidazole derivatives, which can be used in further chemical reactions or applications .

Antimicrobial Potential

Synthesis of Functional Molecules

Chemical Synthesis

- Imidazole derivatives have shown potential as antiviral agents . For example, enviroxime is an antiviral drug that contains an imidazole ring .

- The methods of application involve the synthesis of the imidazole derivative, followed by testing its antiviral activity using standard virological techniques .

- The results of these studies have shown that certain imidazole derivatives can exhibit significant antiviral activity, providing a potential avenue for the development of new antiviral agents .

- Imidazole derivatives have been synthesized and evaluated for their anti-inflammatory potential . For example, certain 1, 3-diazole derivatives show anti-inflammatory activity .

- The methods of application involve the synthesis of the imidazole derivative, followed by testing its anti-inflammatory activity using standard biological techniques .

- The results of these studies have shown that certain imidazole derivatives can exhibit significant anti-inflammatory activity, providing a potential avenue for the development of new anti-inflammatory agents .

- 4-Bromo-1H-imidazole may be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole . It may also be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: N - (4-ethoxyphenyl)-1 H -imidazol-4-amine .

- The methods of application involve the use of 4-Bromo-1H-imidazole in various chemical reactions, including palladium-catalyzed amination .

- The results of these reactions include the successful synthesis of various imidazole derivatives, which can be used in further chemical reactions or applications .

- Certain imidazole compounds can be used as ligands for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) .

- The methods of application involve the use of the imidazole compound in the synthesis of these complexes .

- The results of these reactions include the successful synthesis of various metal complexes, which can be used in further chemical reactions or applications .

Antiviral Potential

Anti-inflammatory Potential

Chemical Synthesis

Synthesis of Complexes

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-1,2,5-trimethylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKMAWNEIWLYMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,2,5-trimethyl-1H-imidazole | |

CAS RN |

1036990-53-0 |

Source

|

| Record name | 4-bromo-1,2,5-trimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)

![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)

![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)

![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)

![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)

![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)